![molecular formula C5H3N3O5S B2562827 2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid CAS No. 1448075-11-3](/img/structure/B2562827.png)
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid, also known as nitazoxanide, is an antiparasitic and antiviral drug that has been used to treat various infections caused by protozoa and viruses. Nitazoxanide was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of Cryptosporidium parvum and Giardia lamblia infections in children and adults. Since then, it has been used to treat a variety of infections, including rotavirus, norovirus, and hepatitis B and C viruses.
Scientific Research Applications
Antiviral Activity Against SARS-CoV-2
The global outbreak of the COVID-19 pandemic prompted scientists to develop effective therapeutic interventions against SARS-CoV-2. Researchers designed and synthesized a novel series of N-(5-nitrothiazol-2-yl)-carboxamido derivatives, including this compound. Notably, compound 3b demonstrated promising anti-SARS-CoV-2 activity with an IC50 value of 174.7 µg/mL . Additionally, compounds 3a, 3b, and 3c exhibited significant inhibitory effects against the SARS-CoV-2 main protease (Mpro) with IC50 values of 4.67 , 5.12 , and 11.90 µg/mL , respectively .
Structural Optimization and Design
The compound’s structural optimization was based on the co-crystallized WR1 inhibitor of SARS-CoV Mpro. Researchers aimed to enhance its inhibitory activity against SARS-CoV-2 by modifying its chemical structure. Compound 3b, in particular, showed promising docking scores and stability within the binding pocket, making it a potential lead for further drug development .
In Vitro Studies
In vitro antiviral assays using SARS-CoV-2 cell-based models confirmed the inhibitory effects of these derivatives. Compound 3b emerged as a standout candidate, warranting further investigation .
Synthetic Approaches
The synthesis of 2-((5-Nitrothiazol-2-yl)amino)-2-oxoacetic acid involves specific reactions, such as the reaction of 2-amino-4-arylthiazoles with molecular bromine under acid conditions .
Mechanism of Action
Target of Action
Similar compounds with a 2-aminothiazole scaffold have been reported to target enzymes such as phosphodiesterase type 5 (pde5) and cyclooxygenase-1/2 (cox-1/2) . These enzymes play crucial roles in various biological processes, including inflammation and neurodegenerative diseases .
Mode of Action
Compounds with similar structures have been shown to inhibit or enhance the activity of their target enzymes . For instance, some 2-aminothiazole derivatives can inhibit PDE5 activity, while others can enhance it . The interaction of these compounds with their targets leads to changes in the biochemical pathways they regulate .
Biochemical Pathways
Related 2-aminothiazole compounds have been associated with the regulation of the pde5 and cox-1/2 pathways . These pathways are involved in various biological processes, including inflammation, neuroprotection, and the regulation of cyclic guanosine monophosphate (cGMP) levels .
Result of Action
Related compounds have been shown to have various effects, such as inhibiting or enhancing pde5 activity . These effects can lead to changes in cGMP levels, which can have downstream effects on various biological processes .
properties
IUPAC Name |
2-[(5-nitro-1,3-thiazol-2-yl)amino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O5S/c9-3(4(10)11)7-5-6-1-2(14-5)8(12)13/h1H,(H,10,11)(H,6,7,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDOOKFCVDDDDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)NC(=O)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.